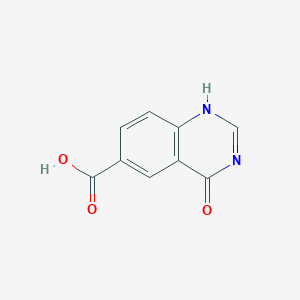![molecular formula C21H20N2O6 B7827750 N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B7827750.png)
N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide” is a chemical entity cataloged in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide” involves a series of chemical reactions that require precise conditions. The typical synthetic route includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the process.
Purification: The resulting product is purified using techniques such as chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of reactants are processed in reactors designed to handle high volumes.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Safety Protocols: Industrial production adheres to strict safety protocols to manage the use of hazardous chemicals and prevent accidents.
Análisis De Reacciones Químicas
Types of Reactions: Compound “N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon and platinum are used to accelerate reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.
Aplicaciones Científicas De Investigación
Compound “N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism by which compound “N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide” exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to observable effects. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects.
Comparación Con Compuestos Similares
Compound A: Shares structural similarities but differs in functional groups.
Compound B: Exhibits similar chemical behavior but has different applications.
Compound C: Has a comparable mechanism of action but varies in potency.
Uniqueness: Compound “N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide” stands out due to its unique combination of structural features and chemical properties
Propiedades
IUPAC Name |
N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-3,4,5-trimethoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-11(17-18(24)13-7-5-6-8-14(13)19(17)25)22-23-21(26)12-9-15(27-2)20(29-4)16(10-12)28-3/h5-10,22H,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNUJBPCLOKTLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7827695.png)




![2-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid](/img/structure/B7827728.png)
![2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827732.png)
![2-[(1,3-dioxoinden-2-ylidene)methylamino]-N-methylbenzamide](/img/structure/B7827733.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B7827748.png)

